N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C13H10ClN3O4S It is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, and a nitrobenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide typically involves the reaction of 4-chlorophenylsulfonyl chloride with 4-nitrobenzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various nucleophile-substituted products.
Scientific Research Applications
N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The pathways involved in its mechanism of action are under investigation, with studies focusing on its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidate
- 4-Chlorobenzylsulfonyl chloride
- 4-(2-((((4-chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)ph 4-bromobenzoate
Uniqueness
N’-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-3-7-12(8-4-10)23(20,21)22-16-13(15)9-1-5-11(6-2-9)17(18)19/h1-8H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFHSBXNOLVSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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